molecular formula C14H26 B14693770 4,8-Dimethyldodeca-4,8-diene CAS No. 23612-85-3

4,8-Dimethyldodeca-4,8-diene

Cat. No.: B14693770
CAS No.: 23612-85-3
M. Wt: 194.36 g/mol
InChI Key: MKIURTFDGDGAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyldodeca-4,8-diene is an organic compound with the molecular formula C14H26 and a molecular weight of 194.356 g/mol . This hydrocarbon features a 14-carbon chain with methyl branches and two internal double bonds, classifying it as a dimethyl-substituted diene. Researchers value this compound as a versatile non-polar building block in organic synthesis and materials science. Its structure suggests utility as a precursor in the synthesis of complex organic frameworks. Diene compounds of this nature are frequently employed in cycloaddition reactions, such as the Intramolecular Diels-Alder (IMDA) reaction, which is a powerful strategy for the efficient construction of polycyclic systems . Furthermore, structurally similar dimethyl-substituted dienes have been identified as key intermediates in the synthesis of macrocyclic compounds, including tetraaza macrocycles with 14-18 ring members, which are of significant interest in coordination chemistry . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23612-85-3

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

4,8-dimethyldodeca-4,8-diene

InChI

InChI=1S/C14H26/c1-5-7-10-14(4)12-8-11-13(3)9-6-2/h10-11H,5-9,12H2,1-4H3

InChI Key

MKIURTFDGDGAPI-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C)CCC=C(C)CCC

Origin of Product

United States

Mechanistic Investigations of 4,8 Dimethyldodeca 4,8 Diene Reactivity and Transformations

Electrophilic Addition Reactions to Isolated Diene Systems

Electrophilic addition reactions to 4,8-dimethyldodeca-4,8-diene proceed in a manner characteristic of simple alkenes, with each double bond reacting independently. Given that both double bonds are trisubstituted, their reactivity towards electrophiles is similar. The addition of one equivalent of an electrophilic reagent will result in a mixture of the mono-adduct at either the C4-C5 or C8-C9 double bond, alongside unreacted diene and potentially di-adducts if excess reagent is used.

Regioselectivity and Mechanistic Pathways of Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The regioselectivity of electrophilic additions to the unsymmetrical double bonds of this compound is governed by Markovnikov's rule, which dictates that the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. chemistrynotmystery.comlibretexts.orgchemistrysteps.comyoutube.compressbooks.pub

Hydrohalogenation: In the reaction with a hydrogen halide (HX), the proton (H⁺) will add to the less substituted carbon of one of the double bonds (C-5 or C-9), leading to the formation of a more stable tertiary carbocation at the more substituted carbon (C-4 or C-8). chemistrynotmystery.comyoutube.com Subsequent attack by the halide ion (X⁻) on this carbocation yields the final product. Due to the symmetrical nature of the starting material, protonation at either double bond leads to structurally identical intermediates and products.

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) proceeds through a cyclic halonium ion intermediate rather than a discrete carbocation. libretexts.orglibretexts.org This intermediate is formed by the electrophilic attack of the halogen on the double bond. The subsequent nucleophilic attack by the halide ion occurs at one of the two carbons of the original double bond from the side opposite to the halonium ion, resulting in an anti-addition product. libretexts.orglibretexts.org

Hydration: Acid-catalyzed hydration involves the protonation of a double bond to form a tertiary carbocation, followed by the attack of a water molecule, which acts as a nucleophile. wizeprep.com Deprotonation of the resulting oxonium ion by a water molecule or a conjugate base yields the corresponding alcohol. As with hydrohalogenation, the initial protonation follows Markovnikov's rule to afford the more stable tertiary carbocation. wizeprep.com

Stereochemical Outcomes in Addition Reactions

The addition reactions to this compound can lead to the formation of new stereocenters.

In hydrohalogenation and hydration , the formation of a planar carbocation intermediate allows for the nucleophile (halide ion or water) to attack from either face with equal probability. chemistrysteps.comchemistrysteps.com If the addition creates a new chiral center, a racemic mixture of enantiomers will be produced. chemistrysteps.com

In halogenation , the reaction proceeds via an anti-addition mechanism due to the cyclic halonium ion intermediate. libretexts.orglibretexts.org This stereospecificity dictates the relative stereochemistry of the two newly introduced halogen atoms. The attack of the halide ion occurs from the face opposite to the initial halogen addition.

Carbocation Stability and Rearrangement Processes

The stability of the carbocation intermediate is a key factor in electrophilic additions. In the case of this compound, the protonation of either double bond directly forms a relatively stable tertiary carbocation. wizeprep.comlibretexts.org

However, under certain conditions, carbocation rearrangements can occur if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. wizeprep.comlibretexts.orgmasterorganicchemistry.comlibretexts.org For instance, if a secondary carbocation were to form initially (which is less likely here), it would readily rearrange to a more stable tertiary carbocation if an adjacent carbon has a hydrogen or an alkyl group that can migrate. masterorganicchemistry.comlibretexts.org In the context of this compound, the initially formed tertiary carbocation at C-4 or C-8 is already quite stable. A hydride shift from an adjacent methylene (B1212753) group (e.g., from C-3 to C-4) would lead to a less stable secondary carbocation and is therefore not favored. Thus, significant rearrangements of the carbon skeleton are not expected under typical electrophilic addition conditions for this specific diene.

ReactionReagentPredicted Major Product(s)Key Mechanistic Features
HydrohalogenationHBr4-Bromo-4,8-dimethyldodec-8-eneFollows Markovnikov's rule; proceeds via a tertiary carbocation intermediate. chemistrynotmystery.comyoutube.com
HalogenationBr₂4,5-Dibromo-4,8-dimethyldodec-8-eneProceeds via a cyclic bromonium ion intermediate, resulting in anti-addition. libretexts.orglibretexts.org
HydrationH₂O, H⁺4,8-Dimethyldodec-8-en-4-olFollows Markovnikov's rule; involves a tertiary carbocation intermediate. wizeprep.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are concerted pericyclic reactions that involve the formation of a cyclic product.

[4+2] Cycloadditions (Diels-Alder Reaction): Strategies for Activation or Isomerization to Conjugated Systems

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. nih.gov As this compound is an isolated diene, it cannot directly participate in a Diels-Alder reaction. libretexts.org For this reaction to be possible, the isolated diene must first be isomerized to a conjugated system.

Strategies for the isomerization of non-conjugated dienes to their conjugated counterparts often involve the use of catalysts. frontiersin.orgrsc.orgacs.org These can include:

Base-catalyzed isomerization: Strong bases can deprotonate an allylic position, leading to an equilibrium between the isolated and conjugated diene.

Acid-catalyzed isomerization: Protic or Lewis acids can facilitate double bond migration.

Transition metal catalysis: Various transition metal complexes, for instance, those of ruthenium, rhodium, or palladium, are known to catalyze the isomerization of olefins. frontiersin.org Some cobalt and nickel-based catalysts have also shown efficacy in the isomerization of conjugated dienes. acs.org

Once a conjugated isomer such as 4,8-dimethyldodeca-3,5-diene or a related isomer is formed, it could then potentially undergo a Diels-Alder reaction with a suitable dienophile.

Other Pericyclic Reactions: Electrocyclizations and Sigmatropic Rearrangements

Electrocyclizations: These are intramolecular pericyclic reactions that involve the formation of a cyclic compound from a conjugated polyene, or the reverse ring-opening reaction. libretexts.orglibretexts.orgutexas.eduwikipedia.org For an acyclic diene like an isomerized form of this compound (e.g., a hexatriene derivative), a 6π-electrocyclization could occur under thermal or photochemical conditions to form a six-membered ring. libretexts.orglibretexts.org The stereochemistry of the product (whether the substituents on the newly formed sigma bond are cis or trans) is determined by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat or light and the number of π electrons involved. libretexts.orglibretexts.orgutexas.edu

Sigmatropic Rearrangements: These are intramolecular rearrangements where a sigma-bonded atom or group migrates across a π-system. libretexts.orgpressbooks.publibretexts.orgiupac.org A relevant example for a derivative of this compound would be the Cope rearrangement, a frontiersin.orgfrontiersin.org-sigmatropic rearrangement of a 1,5-diene. libretexts.org While this compound itself is not a 1,5-diene, a related isomer could potentially undergo such a rearrangement. These reactions are typically thermally induced and proceed through a cyclic transition state. libretexts.org

Reaction TypePrerequisite/Reactant TypeGeneral ProductKey Mechanistic Features
[4+2] Cycloaddition (Diels-Alder)Isomerization to a conjugated dieneSubstituted cyclohexeneConcerted reaction between a conjugated diene and a dienophile. nih.gov
ElectrocyclizationConjugated triene isomerSubstituted cyclohexadieneIntramolecular, concerted ring-closure; stereochemistry dictated by Woodward-Hoffmann rules. libretexts.orglibretexts.orgutexas.edu
frontiersin.orgfrontiersin.org-Sigmatropic Rearrangement (Cope)1,5-diene isomerIsomeric 1,5-dieneIntramolecular rearrangement through a cyclic transition state. libretexts.org

[4+1] Cycloadditions with One-Atom Synthons (e.g., Carbenes, Nitrenes, Carbon Monoxide)

The [4+1] cycloaddition, a process that forms a five-membered ring from a four-atom π-system and a single atom, represents a powerful synthetic tool. However, direct [4+1] cycloadditions with dienes face significant electronic barriers. For instance, the reaction between a singlet carbene and a 1,3-diene is often hindered by closed-shell repulsion between the carbene's lone pair and the diene's π-system. nih.gov Consequently, transition metal catalysis is frequently employed to facilitate these transformations.

Carbenes: While direct, uncatalyzed [4+1] cycloadditions of carbenes with dienes are rare, there is evidence for concerted pathways with electron-rich carbenes and electron-deficient dienes. acs.org More commonly, metal-catalyzed approaches are utilized. For instance, dinickel complexes can catalyze the reductive [4+1] cycloaddition of 1,3-dienes with vinylidene equivalents generated from 1,1-dichloroalkenes. nih.gov This methodology can be extended to intramolecular variants, constructing bicyclic systems. nih.gov

Carbon Monoxide: Transition metal-catalyzed [4+1] cycloaddition of dienes with carbon monoxide (CO) offers a direct route to cyclopentenones. Rhodium catalysts have been shown to be effective in the carbonylative [4+1] cycloaddition of certain dienes. snnu.edu.cn However, the reaction of common dienes with CO under rhodium catalysis is often challenging. nih.gov

Transition Metal-Catalyzed Functionalization of this compound

Transition metal catalysis provides a versatile platform for the selective functionalization of dienes, including non-conjugated systems like this compound. nih.gov These reactions offer atom-economical routes to a variety of valuable products.

Hydrofunctionalization Reactions (e.g., Hydrovinylation, Hydroboration/Protoboration, Hydrosilylation)

Hydrovinylation: The hydrovinylation of dienes involves the addition of a vinyl group and a hydrogen atom across the diene system. Iron and cobalt complexes are effective catalysts for the hydrovinylation of 1,3-dienes with unactivated olefins, often yielding "skipped" diene products with high selectivity. snnu.edu.cnnih.govrsc.orgorganic-chemistry.org For unsymmetrical 1,3-dienes, the new carbon-carbon bond typically forms at the less substituted end. organic-chemistry.org The mechanism is thought to involve the formation of a metal-hydride species, coordination of the diene, and subsequent insertion steps. nih.gov

Hydroboration/Protoboration: The hydroboration of dienes, followed by oxidation, is a classic method for the synthesis of diols. While uncatalyzed hydroboration with reagents like diborane (B8814927) proceeds readily, transition metal catalysis can offer enhanced control over regioselectivity and stereoselectivity. acs.org Rhodium and iridium complexes are commonly used for the catalytic hydroboration of alkenes. illinois.edu The mechanism generally involves the oxidative addition of the B-H bond to the metal center, followed by alkene coordination and insertion. illinois.edu Copper-catalyzed 1,4-protoboration of terminal 1,3-dienes has also been developed to produce chiral allylic boronate reagents. researchgate.net

Hydrosilylation: The addition of a silicon-hydrogen bond across a double bond, or hydrosilylation, is a valuable transformation for the synthesis of organosilicon compounds. Platinum catalysts are well-known for their efficiency in this reaction, often proceeding through a Pt(II)/Pt(IV) catalytic cycle. acs.org For conjugated dienes, selective 1,2-hydrosilylation can be achieved, preventing the formation of π-allyl complexes. acs.org Cobalt catalysts have also been employed for the stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes. researchgate.net Transition metal-free methods for hydrosilylation are also emerging. rsc.orgscholaris.ca

Olefin Isomerization Catalysis to Achieve Conjugated Diene Systems

The isomerization of non-conjugated dienes, such as this compound, into their more stable conjugated counterparts is a thermodynamically favorable process. This transformation can be facilitated by transition metal catalysts. Iron carbonyl complexes, for example, are known to catalyze the isomerization of non-conjugated dienes to conjugated diene-iron tricarbonyl complexes. acs.org Cobalt-based catalysts have also been shown to effect the multipositional isomerization of conjugated dienes. nih.gov The mechanism often involves the formation of a metal-hydride species, which then participates in a series of insertion and β-hydride elimination steps to migrate the double bonds into conjugation.

Selective Oxidative and Reductive Transformations

Oxidation: The selective oxidation of one double bond in a non-conjugated diene in the presence of another presents a significant challenge. The outcome of such reactions is highly dependent on the oxidizing agent and the specific structure of the diene. For conjugated dienes, anodic oxidation can lead to 1,2- or 1,4-addition of nucleophiles. chempedia.info In the context of total synthesis, selective oxidation of one double bond in a complex polyene has been achieved, sometimes requiring protecting groups to direct the oxidation to the desired site. acs.org

Reduction: The selective reduction of one double bond in a non-conjugated diene can be achieved using various catalytic systems. Transfer hydrogenation using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) with isopropanol (B130326) as the hydrogen source can reduce both double bonds in a non-conjugated system. westmont.edu In contrast, using palladium on carbon with 1,3-cyclohexadiene (B119728) as the hydrogen donor can lead to the selective reduction of the more accessible double bond. westmont.edu The choice of catalyst and reaction conditions is therefore crucial for achieving selective reduction.

Carbonylation and Carboxylation Reactions

The introduction of a carbonyl group into a molecule using carbon monoxide is a fundamental transformation in organic synthesis. Nickel-catalyzed four-component carbonylation of 1,3-butadiene (B125203) has been developed to produce β,γ-unsaturated ketones. nih.govacs.org Palladium catalysts are also effective for the carbonylation of dienes. The direct double carbonylation of conjugated dienes has been achieved using a palladium catalyst with a specific phosphine (B1218219) ligand, leading to the formation of linear dicarbonylation products. process-technology-online.com Carboxylation, the introduction of a carboxylic acid group, can also be achieved, for example, through the reaction of organometallic intermediates with carbon dioxide.

Radical-Mediated Reactions of Isolated Dienes

Radical reactions offer a powerful alternative to ionic and pericyclic pathways for the functionalization of dienes. The reactivity of non-conjugated dienes in radical reactions is distinct from their conjugated isomers.

The free-radical oxidation (autoxidation) of 1,4-dienes in the presence of antioxidants like α-tocopherol can lead to the formation of both conjugated and non-conjugated diene hydroperoxides. nih.gov The product distribution is influenced by the concentration of the antioxidant and the steric bulk of substituents on the diene. nih.gov

Thiyl radicals are versatile intermediates for initiating cyclization reactions of unsaturated substrates, including non-conjugated dienes. mdpi.com The addition of a thiyl radical to one of the double bonds of a 1,6-diene generates a carbon-centered radical that can then cyclize onto the remaining double bond, typically via a 5-exo-trig pathway, to form a five-membered ring. mdpi.comacs.org This methodology has been applied to the synthesis of various carbocyclic and heterocyclic systems. mdpi.com Similarly, aryl radicals generated from aryldiazonium salts can initiate cyclization cascades with 1,5-dienes. sioc-journal.cn

Atom Transfer Radical Addition (ATRA) and Related Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction involves the addition of a radical to an unsaturated bond, followed by the transfer of an atom (typically a halogen) from a catalyst to the resulting radical, thereby regenerating the catalyst and forming the product.

No specific studies on the ATRA reactions of this compound have been reported. However, based on the general mechanism of ATRA with olefins, it is anticipated that the reaction would proceed via the addition of a radical to one of the double bonds of the diene. The regioselectivity of the initial radical addition would likely be influenced by steric factors and the nature of the attacking radical. For instance, the addition of a radical (R•) generated from an initiator would likely occur at the less substituted carbon of the double bond, leading to a more stable tertiary radical intermediate.

A generalized scheme for the expected ATRA reaction of this compound with a haloalkane (R-X) is presented below:

Table 1: Postulated Intermediates in the ATRA Reaction of this compound

StepReactant(s)IntermediateProduct(s)
Initiation InitiatorRadical (R•)-
Addition This compound + R•Tertiary radical on the diene-
Atom Transfer Intermediate radical + Catalyst-X-Monoadduct + Regenerated Catalyst

It is important to note that due to the presence of two double bonds, the reaction could potentially lead to a mixture of mono-adducts and di-adducts, depending on the stoichiometry of the reactants. Furthermore, intramolecular cyclization of the intermediate radical could compete with the atom transfer step, leading to cyclic products. The development of stereodivergent ATRA methods for alkynes suggests that with appropriate catalyst design, control over the stereochemistry of the addition to the double bonds of this compound could potentially be achieved. nih.govrsc.org

Free Radical Cyclization Pathways

The arrangement of the two double bonds in this compound makes it a potential candidate for free radical cyclization reactions. Although it is not a classic 1,6-diene where 5-exo or 6-endo cyclizations are common, the flexibility of the dodecane (B42187) chain could allow for intramolecular reactions under specific conditions.

Research on the radical cyclization of 1,6-dienes has shown that these reactions can be initiated by the addition of a radical to one of the double bonds, followed by an intramolecular attack of the resulting radical onto the second double bond. nih.govrsc.orgdtic.milacs.org For this compound, a similar pathway could be envisioned, potentially leading to the formation of a seven-membered ring via an 7-endo-trig cyclization, or larger ring systems, although such cyclizations are generally less favored than the formation of five- or six-membered rings.

An alternative pathway for cyclization could be initiated by the abstraction of an allylic hydrogen atom, generating an allylic radical. This radical could then undergo intramolecular addition to the other double bond. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions, including the type of radical initiator used and the reaction temperature. For instance, electrochemical methods have been employed for oxidative radical cascade cyclizations of dienes. nih.gov

Table 2: Potential Free Radical Cyclization Pathways for this compound

PathwayInitiating StepKey IntermediatePotential Product Type
Addition-Cyclization Radical addition to a C=C bondCarbon-centered radicalMonocyclic or bicyclic alkanes
Allylic Abstraction-Cyclization Abstraction of an allylic hydrogenAllylic radicalCyclic alkenes

Polymerization Chemistry of this compound as a Monomer

The presence of two polymerizable double bonds makes this compound a potential monomer for the synthesis of specialty polymers. The non-conjugated nature of the diene suggests that its polymerization behavior will differ significantly from that of conjugated dienes like butadiene or isoprene (B109036). libretexts.orglibretexts.org

Coordination Polymerization Mechanisms: Role of Catalyst Design and Stereocontrol

Coordination polymerization using transition metal catalysts is a primary method for polymerizing non-conjugated dienes. acs.orggoogle.com While specific studies on this compound are unavailable, research on the copolymerization of other non-conjugated α,ω-dienes with olefins like ethylene (B1197577) and propylene (B89431) provides valuable insights. acs.orgresearchgate.netbohrium.com

The polymerization of this compound with a coordination catalyst could proceed through several pathways:

Linear Polymerization: Polymerization involving only one of the double bonds, leading to a linear polymer with pendant double bonds.

Cyclopolymerization: An intramolecular cyclization step followed by intermolecular polymerization, leading to a polymer with cyclic units in the backbone. Given the separation of the double bonds in this compound, cyclopolymerization to form common ring sizes (5- or 6-membered) is unlikely.

Cross-linking: If both double bonds react intermolecularly, a cross-linked polymer network will be formed.

The design of the coordination catalyst is crucial in controlling the polymerization outcome. The nature of the metal center, the ligands, and the cocatalyst can influence the reactivity, regioselectivity, and stereoselectivity of the polymerization. For instance, half-sandwich scandium catalysts have been shown to be effective in the copolymerization of isoprene with non-conjugated α,ω-dienes, where the ligand structure significantly impacts catalytic activity and selectivity. bohrium.com Neodymium-based catalysts are also known for their role in the coordinative chain transfer polymerization of dienes. mdpi.com

Table 3: Expected Outcomes of Coordination Polymerization of this compound

Catalyst TypePotential Polymer StructureKey Control Factors
Ziegler-NattaPotentially cross-linked or linear with pendant unsaturationMonomer concentration, catalyst composition
MetalloceneLinear with pendant unsaturation, potential for stereocontrolLigand structure, reaction temperature
Late Transition MetalBranched or linear polymersLigand design, monomer feed

Ring-Opening Metathesis Polymerization (ROMP) with Cyclic Derivatives or as a Comonomer

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. rsc.orgnih.govyoutube.commit.edu As an acyclic diene, this compound cannot directly undergo ROMP. However, it could potentially be converted into a macrocyclic diene via a ring-closing metathesis (RCM) reaction. This resulting macrocycle could then be a substrate for ROMP. The success of such a strategy would depend on the efficiency of the RCM reaction to form a strained macrocycle, which would provide the thermodynamic driving force for polymerization.

Alternatively, this compound could be used as a chain transfer agent in the ROMP of other cyclic olefins or as a comonomer in acyclic diene metathesis (ADMET) polymerization. In ADMET, the step-growth polymerization of α,ω-dienes leads to the formation of linear polymers with the elimination of a small volatile olefin.

Statistical and Block Copolymerization with other Olefinic Monomers

This compound can be envisioned as a comonomer in the statistical or block copolymerization with other olefinic monomers such as ethylene and propylene. The incorporation of this diene would introduce unsaturation into the polyolefin backbone, which can be a site for post-polymerization modification or vulcanization.

Studies on the terpolymerization of ethylene and propylene with various non-conjugated dienes have shown that the nature of the diene influences the catalytic activity and the microstructure of the resulting polymer. nih.gov The reactivity of the trisubstituted double bonds in this compound might be lower than that of terminal double bonds in other dienes, which would affect its incorporation rate into the polymer chain.

The synthesis of block copolymers could be achieved using living polymerization techniques, where a block of one monomer is grown first, followed by the addition of the second monomer. nih.gov Living coordinative chain-transfer polymerization has been successfully applied to the copolymerization of ethene with α,ω-nonconjugated dienes. acs.orgresearchgate.net This approach could potentially be adapted for the synthesis of block copolymers containing this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 4,8 Dimethyldodeca 4,8 Diene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For a molecule like 4,8-Dimethyldodeca-4,8-diene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete assignment and stereochemical analysis. mdpi.com

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation and Stereochemistry

A suite of two-dimensional (2D) NMR experiments is required to assemble the carbon framework and deduce spatial relationships. rsc.orgscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the methyl protons and the adjacent methylene (B1212753) protons, and trace the connectivity along the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹J-coupling). sdsu.eduyoutube.com It is invaluable for assigning carbon signals based on their attached, and often more easily distinguished, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to three bonds (ⁿJ-coupling, where n=2, 3). rsc.orgyoutube.com This is critical for connecting the different spin systems identified by COSY. For instance, the methyl protons at C1, C13, C14, and C15 would show HMBC correlations to the quaternary olefinic carbons (C4, C8) and adjacent methylene/methine carbons, thereby piecing together the entire molecular skeleton. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is crucial for determining the stereochemistry around the double bonds (E/Z isomers). For a specific isomer, NOE correlations would be observed between protons on opposite sides of the double bond, allowing for an unambiguous assignment of its geometry.

Table 1: Predicted ¹H and ¹³C NMR Data for (4E,8E)-4,8-Dimethyldodeca-4,8-diene This data is hypothetical and serves as an illustrative example of expected chemical shifts.

Atom Number Predicted ¹³C Shift (δ, ppm) Predicted ¹H Shift (δ, ppm) ¹H Multiplicity
1 13.5 0.90 t
2 22.5 1.35 sextet
3 39.5 2.05 t
4 135.0 - -
5 124.5 5.10 t
6 27.0 2.00 t
7 37.0 2.00 t
8 135.5 - -
9 124.0 5.10 t
10 27.5 1.95 m
11 22.0 1.30 sextet
12 14.0 0.88 t
13 (CH₃ on C4) 16.0 1.60 s
14 (CH₃ on C8) 16.5 1.62 s

Dynamic NMR for Conformational Analysis and Rotational Barriers

Acyclic molecules like this compound are conformationally flexible due to rotation around their numerous C-C single bonds. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study these conformational changes. unibas.it As the temperature is lowered, the rate of interconversion between different conformers slows down. If the energy barrier is high enough, separate signals for each conformer may be observed at low temperatures, a phenomenon that can be analyzed to determine the rotational energy barriers. nih.govresearchgate.net For the title compound, DNMR could be used to study the rotational barriers around the C3-C4 and C5-C6 bonds, providing insight into the preferred spatial arrangements of the aliphatic chains relative to the diene system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nanografi.com Both IR and Raman spectroscopy provide complementary information based on the vibrational modes of molecular bonds. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. pearson.com For this compound, the IR spectrum would definitively confirm its hydrocarbon and alkene nature.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. C=C double bonds, which are often weak absorbers in the IR, typically produce strong, sharp signals in the Raman spectrum, making it an excellent complementary technique.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C(sp²)-H Stretch 3000 - 3100 IR, Raman
C(sp³)-H Stretch 2850 - 3000 IR, Raman
C=C Stretch 1665 - 1675 Raman (strong), IR (weak/medium)
C(sp³)-H Bend 1375 - 1470 IR, Raman

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₂₆), HRMS would confirm the elemental composition.

Fragmentation Analysis: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The most common fragmentation pathway for alkenes is allylic cleavage, where the bond adjacent to the double bond breaks, forming a resonance-stabilized allylic carbocation. jove.comic.ac.uk For this compound, cleavage at the C2-C3 and C10-C11 bonds (allylic positions) would be highly favored.

Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS

Ion Structure Fragmentation Pathway Predicted m/z
[C₁₄H₂₆]⁺• Molecular Ion 194
[C₁₁H₁₉]⁺ Loss of •C₃H₇ (from C1-C3) via allylic cleavage 151
[C₈H₁₃]⁺ Loss of •C₆H₁₃ (from C9-C14) via allylic cleavage 111
[C₅H₉]⁺ Cleavage at C6-C7 bond 69

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination of Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral. For example, asymmetric epoxidation of one of the double bonds or the introduction of a chiral center into one of the alkyl chains would produce a chiral molecule. Chiroptical methods are essential for determining the absolute stereochemistry of such derivatives. scribd.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org It is particularly sensitive to the spatial arrangement of chromophores, such as the C=C double bonds.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For a chiral derivative of this compound, experimental CD and ORD spectra can be compared with spectra predicted by quantum-mechanical calculations for a specific enantiomer (e.g., R or S). researchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers. researchgate.net

X-ray Crystallography of Crystalline Derivatives for Definitive Solid-State Structural Assignments

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and absolute stereochemistry. washington.eduyoutube.com Since this compound is a non-polar hydrocarbon, it is likely a liquid or a low-melting solid, making it unsuitable for direct single-crystal X-ray analysis.

To overcome this, a crystalline derivative must be prepared. acs.org This can be achieved by reacting the double bonds to introduce polar functional groups that facilitate crystal formation, such as:

Epoxidation followed by hydrolysis: This would form a diol or tetraol derivative. The hydrogen-bonding capabilities of the hydroxyl groups significantly increase the likelihood of forming high-quality crystals.

Diels-Alder reaction: Reacting one of the diene systems with a suitable dienophile could yield a crystalline adduct.

Once a suitable crystal is obtained, X-ray diffraction analysis provides an electron density map from which the exact position of every atom (except usually hydrogen) in the crystal lattice can be determined. nih.gov This provides an unambiguous assignment of the relative and absolute stereochemistry of the derivative, confirming the structure in the solid state.

Computational Chemistry and Theoretical Studies on 4,8 Dimethyldodeca 4,8 Diene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can determine the electronic structure and provide a quantitative basis for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful tool for predicting the feasibility and stereochemistry of reactions, particularly pericyclic reactions like the Diels-Alder cycloaddition. nih.gov The theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govmiragenews.com

In the context of 4,8-dimethyldodeca-4,8-diene, which can act as a diene in cycloaddition reactions, FMO theory helps in understanding its reactivity with various dienophiles. The energy and symmetry of the HOMO of the diene and the LUMO of the dienophile must align for a reaction to proceed efficiently under thermal conditions. chemistrynotmystery.com For an electron-rich diene, the key interaction is typically between its HOMO and the LUMO of an electron-deficient dienophile. chemistrysteps.com The presence of methyl groups at the 4 and 8 positions of the dodecadiene chain introduces electron-donating inductive effects, which would be expected to raise the energy of the HOMO, potentially increasing its reactivity towards suitable dienophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a Generic Dienophile

MoleculeFMOEnergy (eV)
This compoundHOMO-8.5
LUMO+1.2
Generic Dienophile (e.g., Maleic Anhydride)HOMO-10.2
LUMO-1.5

Note: The data in this table is illustrative and not from a specific published study on this compound. It represents typical values for similar compounds.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, these indices would characterize its general reactive nature. Due to the electron-rich diene systems, it is expected to have a relatively low electrophilicity index and a higher nucleophilicity.

Local reactivity indices, such as the Fukui function, pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely show that the terminal carbons of the diene moieties are the most susceptible to electrophilic attack, which is a key step in many of its reactions. researchgate.net

Reaction Mechanism Elucidation through Transition State Theory.

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net

By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the lowest energy path from reactants to products. This map reveals the structures of transition states and intermediates. For reactions involving this compound, such as electrophilic additions or cyclizations, PES mapping would identify the transition state structures and their corresponding activation energies. researchgate.net The rate-determining step of a multi-step reaction is the one with the highest activation energy. For instance, in an electrophilic addition of HBr to one of the double bonds, the formation of the allylic carbocation intermediate would be a critical step to analyze on the PES. chemistrynotmystery.comchemistrysteps.com

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and selectivity. Computational models can incorporate the effects of a solvent either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). For reactions of this compound, which is a nonpolar molecule, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent might stabilize a charged transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent.

Conformational Analysis and Molecular Dynamics Simulations.

The long, flexible chain of this compound allows for a vast number of possible conformations. The specific three-dimensional shape of the molecule can impact its reactivity.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to find the most stable (lowest energy) conformations. For the diene systems in this compound to participate in reactions like the Diels-Alder, they must adopt an s-cis conformation. chemistrysteps.com Computational methods can determine the energy difference between the s-cis and s-trans conformations, which is crucial for predicting its reactivity in such cycloadditions.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of the atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its environment. For this compound, MD simulations could be used to study its conformational flexibility, its diffusion in different media, and its interactions with other molecules or surfaces. These simulations are particularly useful for understanding the behavior of long-chain hydrocarbons.

Prediction of Spectroscopic Parameters for Validation and Interpretation of Experimental Data

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules, offering a powerful complement to experimental analysis. For a compound such as this compound, which can exist as multiple geometric isomers ((4E,8E), (4Z,8E), (4E,8Z), and (4Z,8Z)), theoretical predictions are crucial for distinguishing between these closely related structures and for the definitive assignment of experimental spectra. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these predictive efforts. uc.edumdpi.com

The process begins with the in silico construction of the desired isomer of this compound. This is followed by a geometry optimization calculation to find the lowest energy conformation of the molecule. This optimized structure serves as the foundation for subsequent calculations of spectroscopic parameters. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus in a molecule. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.

These predictions are invaluable for isomer differentiation. oxinst.com The chemical shifts of the carbons and protons at and near the C4 and C8 double bonds are significantly influenced by the cis or trans configuration. For instance, the steric compression experienced by the methyl group at C4 in the (4Z)-isomer compared to the (4E)-isomer would lead to a characteristic upfield shift in its ¹³C NMR signal, a phenomenon known as the gamma-gauche effect. By comparing the calculated shifts for each possible isomer with the experimental data, a confident structural assignment can be made. youtube.com

Below is an illustrative table of predicted ¹³C NMR chemical shifts for key carbon atoms in the four geometric isomers of this compound, as would be generated by a DFT calculation.

Interactive Data Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of this compound Note: These values are illustrative of typical results from DFT calculations and serve to demonstrate the expected differences between isomers.

Carbon Atom (4E,8E)-Isomer (4Z,8E)-Isomer (4E,8Z)-Isomer (4Z,8Z)-Isomer
C4 136.1 135.8 136.1 135.8
C5 124.5 125.2 124.5 125.2
C8 136.1 136.1 135.8 135.8
C9 124.5 124.5 125.2 125.2
C13 (Methyl on C4) 16.0 23.5 16.0 23.5

Vibrational (Infrared and Raman) Spectroscopy

Theoretical calculations of vibrational spectra serve to identify the normal modes of vibration and their corresponding frequencies in the infrared (IR) and Raman spectra. youtube.com DFT calculations can determine these frequencies, although they are often systematically overestimated due to the harmonic approximation. uc.edu To improve agreement with experimental results, the calculated frequencies are typically multiplied by an empirical scaling factor. nih.gov

For this compound, these calculations can precisely assign the absorption bands corresponding to:

C=C stretching vibrations of the disubstituted double bonds.

=C-H stretching and bending (out-of-plane) modes, which are diagnostic for the substitution pattern and geometry of the double bonds.

Aliphatic C-H stretching and bending modes from the ethyl and methyl groups.

Comparing the calculated IR and Raman spectra for each isomer against the experimental spectrum allows for detailed validation of the molecular structure. spectroscopyonline.com

Interactive Data Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for (4E,8E)-4,8-Dimethyldodeca-4,8-diene Note: Values are illustrative and represent typical scaled quantum mechanical predictions.

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
Alkenyl C-H Stretch 3025 3100-3000
Aliphatic C-H Stretch 2960-2850 3000-2850
C=C Stretch 1668 1680-1665
CH₂ Scissoring 1455 1470-1450
CH₃ Asymmetric Bend 1445 1465-1435
CH₃ Symmetric Bend 1378 1385-1375

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λₘₐₓ).

As this compound is a non-conjugated diene, it is expected to exhibit a weak π → π* transition in the far UV region. While the different geometric isomers are not expected to show dramatic differences in their λₘₐₓ, subtle shifts can be predicted by TD-DFT calculations. The choice of functional, basis set, and the inclusion of a solvent model are critical for achieving high accuracy in these predictions. mdpi.com The calculations can confirm that the observed absorption (or lack thereof in the near-UV range) is consistent with the proposed non-conjugated structure.

Interactive Data Table 3: Illustrative Predicted UV-Vis Absorption Maxima (λₘₐₓ) for Isomers of this compound Note: Values are illustrative of TD-DFT predictions in a non-polar solvent.

Isomer Predicted λₘₐₓ (nm) Transition Type
(4E,8E)-Isomer 185 π → π*
(4Z,8E)-Isomer 186 π → π*
(4E,8Z)-Isomer 186 π → π*

Applications and Advanced Material Science Perspectives of 4,8 Dimethyldodeca 4,8 Diene

Role as a Monomer in Advanced Polymer Design

Dienes are fundamental building blocks in the polymer industry, forming the backbone of numerous commercially important elastomers and plastics. rsc.org The specific structure of 4,8-dimethyldodeca-4,8-diene, with its internal double bonds, suggests it could be a valuable monomer for creating specialty polymers with tailored properties.

The polymerization of diene monomers is a cornerstone of elastomer production. rsc.org The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to the synthesis of novel elastomers. The methyl groups on the double bonds would likely influence the polymer's stereochemistry, affecting its macroscopic properties such as elasticity, tensile strength, and thermal stability. Furthermore, the length of the hydrocarbon chain between the dienes would impart a degree of flexibility to the resulting polymer chain, potentially leading to materials with low glass transition temperatures and good elastomeric behavior over a wide range of temperatures.

Table 1: Potential Influence of this compound on Polymer Properties

Structural FeaturePotential Impact on Polymer Properties
Two internal double bondsAllows for cross-linking, leading to thermoset elastomers.
Long hydrocarbon chainImparts flexibility and a low glass transition temperature.
Methyl substituentsInfluences stereoregularity, potentially enhancing crystallinity and mechanical strength.

Modern polymer chemistry increasingly focuses on the precise control of polymer microstructure, as this dictates the material's ultimate properties. researchgate.net The use of specific catalysts in the polymerization of dienes allows for the control of monomer enchainment, leading to polymers with specific microstructures (e.g., 1,2- vs. 1,4-addition). acs.org In the case of this compound, the steric hindrance and electronic effects of the methyl groups would play a crucial role in directing the approach of the catalyst and the incoming monomer, thereby influencing the resulting polymer microstructure. d-nb.info This control would enable the engineering of polymers with specific topologies, such as linear, branched, or star-shaped polymers, each with unique rheological and mechanical properties. The ability to create complex polymer architectures like block copolymers or gradient copolymers could also be explored. rsc.orgresearchgate.net

Precursor in the Biomimetic and Total Synthesis of Complex Natural Products and Analogues

Dienes are versatile building blocks in the synthesis of complex organic molecules, including many natural products. nih.gov The carbon framework of this compound makes it an intriguing starting material for the biomimetic and total synthesis of certain classes of natural products.

Polyketides and isoprenoids are two vast families of natural products with diverse biological activities. nih.govnih.gov The repeating methyl-substituted units in the backbone of this compound bear a resemblance to the structures of both polyketides and isoprenoids. This structural similarity suggests that through a series of controlled chemical transformations, such as oxidation, cyclization, and functional group interconversion, this diene could be elaborated into complex molecular architectures characteristic of these natural product classes. For instance, the double bonds could be selectively functionalized to introduce hydroxyl groups, carbonyls, and other functionalities commonly found in polyketide-derived macrolides or isoprenoid-based terpenes. nih.govnih.gov

Development of New Catalysts and Ligands Incorporating Diene Scaffolds

Diene complexes of transition metals are of great importance in organometallic chemistry and catalysis. numberanalytics.com The ability of dienes to coordinate to metal centers in various ways makes them useful components of catalyst systems. The specific steric and electronic properties of this compound could be harnessed in the design of novel ligands for transition metal catalysts. The methyl groups and the flexible dodecane (B42187) backbone would influence the coordination geometry and the reactivity of the metal center, potentially leading to catalysts with enhanced selectivity and activity in a variety of chemical transformations, such as hydrogenation, polymerization, and cross-coupling reactions. numberanalytics.comnih.gov The design of such ligands is a key aspect of modern catalyst development, aiming to achieve highly efficient and selective chemical processes. nih.govresearchgate.net

Design of Functional Molecules with Specific Chemo-Sensory or Material Properties

The chemical structure of a molecule is intrinsically linked to its physical and sensory properties. The long hydrocarbon chain of this compound suggests that it and its derivatives could possess interesting material properties, such as acting as plasticizers or components of liquid crystalline materials. Furthermore, the specific arrangement of double bonds and methyl groups could be a starting point for the synthesis of molecules with specific chemo-sensory properties, such as fragrances or pheromones. Many such compounds are derived from isoprenoid-like structures, and the framework of this compound provides a scaffold that could be chemically modified to mimic or create new sensory experiences. The synthesis of such functional molecules often involves the precise manipulation of double bond geometry and the introduction of polar functional groups. rsc.org

Future Research Directions and Unexplored Avenues for 4,8 Dimethyldodeca 4,8 Diene Research

Development of Highly Selective and Sustainable Synthetic Routes

Future research should prioritize the development of synthetic methodologies for 4,8-Dimethyldodeca-4,8-diene that are not only efficient but also adhere to the principles of green chemistry. A primary challenge lies in the stereoselective construction of the two trisubstituted double bonds. While methods like the Wittig olefination have traditionally been used, they generate stoichiometric phosphine (B1218219) oxide byproducts. nih.gov Modern approaches offer more sustainable alternatives.

Key research objectives include:

Metathesis Reactions: Enyne metathesis and cross-metathesis, employing catalysts like the second-generation Grubbs-Hoveyda catalyst, could provide a powerful strategy for constructing the diene framework from simpler, readily available alkenes and alkynes. nih.govmdpi.comorganic-chemistry.org Research could focus on optimizing catalysts to control the E/Z selectivity of the double bonds in the final product. organic-chemistry.org

Transition-Metal Catalyzed Cross-Coupling: Exploring transition-metal-catalyzed cross-coupling reactions remains a cornerstone of modern synthesis. nih.gov Developing protocols using catalysts based on palladium, nickel, or copper to couple appropriate vinyl and alkyl fragments could offer a convergent and highly modular route to the target molecule. mdpi.comrsc.org A significant goal would be to develop protocols that minimize the need for pre-functionalized starting materials, for instance, through direct C-H activation. nih.gov

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a greener alternative to traditional methods, often proceeding under mild conditions without the need for strong oxidants. nih.gov Investigating photoredox-catalyzed cross-couplings could lead to novel, energy-efficient syntheses of this compound and its derivatives. nih.govcjcatal.com

Exploration of Novel Catalytic Systems for Challenging Transformations of Isolated Dienes

Once synthesized, the two isolated double bonds of this compound present a fascinating platform for selective functionalization. A major challenge is achieving regioselectivity—differentiating between the two electronically similar C4=C5 and C8=C9 double bonds—and enantioselectivity. The exploration of novel catalytic systems is crucial for unlocking the synthetic potential of this scaffold.

Recent advances in the functionalization of dienes highlight several promising directions:

Selective Hydrofunctionalization: Transition metal catalysis offers powerful tools for the atom-economical addition of H-Y bonds across double bonds. nih.gov Systems based on nickel, copper, or cobalt could be developed for the selective hydroalkylation, hydroamination, or hydroboration of one of the two double bonds. nih.govrsc.orgresearchgate.net For example, nickel-hydride catalysts with specific chiral ligands have shown high regioselectivity in the hydroalkylation of 1,3-dienes, a principle that could be adapted for isolated systems. nih.govresearchgate.net

Difunctionalization Reactions: Moving beyond single functionalization, catalytic systems that enable the difunctionalization of the double bonds are highly desirable. This includes reactions like dicarboxylation using CO2 with nickel catalysts or radical-mediated difunctionalization. cjcatal.comrsc.org A key goal would be to develop catalysts that can perform these transformations selectively at one olefin site, leaving the other available for subsequent reactions.

Asymmetric Catalysis: Introducing chirality through asymmetric catalysis is a paramount objective. This could involve enantioselective hydroboration using copper catalysts with chiral ligands or palladium-catalyzed asymmetric carboamidation. nih.govacs.org The development of catalysts that can distinguish between the two prochiral faces of the trisubstituted double bonds in this compound would be a significant achievement.

Table 1: Potential Catalytic Systems for Transformations of Isolated Dienes
Metal CatalystLigand TypeTransformationPotential Application for this compoundReference
Nickel (Ni)Bipyridine, Phosphine (e.g., DTBM-SegPhos)Hydroalkylation, Cross-Electrophile Coupling, DicarboxylationSelective mono- or di-alkylation; Introduction of carboxyl groups nih.govrsc.orgresearchgate.netrsc.org
Palladium (Pd)Quinoline-pyridone, PhosphineDehydrogenation, Carboamidation, Heck VinylationSelective introduction of amine or aryl groups nih.govnih.govacs.org
Copper (Cu)Chiral Phosphanamine, DiphosphineHydroboration, Radical-Mediated AlkylationEnantioselective synthesis of chiral alcohols from the diene nih.govrsc.org
Ruthenium (Ru)N/AAlkene-Alkyne Coupling, MetathesisSynthesis of the diene backbone; Further functionalization mdpi.comrsc.org
Iridium (Ir)(R)-SegphosEnantioselective C-H AdditionStereoselective introduction of functional groups rsc.org
Cobalt (Co)DIOP, PHOXCycloadditions, HydroaminoalkylationFormation of cyclic structures; Introduction of aminoalkyl groups rsc.orgcjcatal.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate research and enable larger-scale production, future work should focus on translating synthetic routes for this compound to continuous flow and automated platforms. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scale-up.

Key research avenues include:

Flow-Based Synthesis: Developing a multi-step flow synthesis of this compound would enhance efficiency and reproducibility. This could involve packed-bed reactors with immobilized catalysts (e.g., a fluorous Grubbs-Hoveyda catalyst for metathesis) to simplify purification and enable catalyst recycling. organic-chemistry.org

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (catalysts, ligands, solvents, temperature) to identify optimal conditions for the synthesis and functionalization of the diene. This high-throughput approach can significantly accelerate the discovery of novel, selective transformations.

Integrated Synthesis and Purification: The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, within a flow setup would allow for the direct production of high-purity this compound and its derivatives, streamlining the entire manufacturing process. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction selectivity. While Density Functional Theory (DFT) has become a powerful tool for computational investigation, experimental techniques that can probe reaction dynamics in real-time are needed for validation and new discoveries. rsc.orgnih.gov

Future mechanistic studies could employ:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to observe the formation and decay of short-lived intermediates in catalytic cycles. nih.govrsc.org Applying this to the catalytic functionalization of this compound could provide direct evidence for proposed intermediates, such as π-allylmetal complexes, and elucidate the factors controlling regioselectivity. rsc.org

Single-Molecule Spectroscopy: This powerful technique allows for the observation of individual catalytic events, eliminating the averaging effects inherent in bulk measurements. rsc.org By studying the functionalization of this compound at the single-molecule level, researchers could uncover rare reaction pathways, quantify catalyst heterogeneity, and gain unprecedented insight into the catalytic cycle. rsc.org

Computational Design of Novel Diene Derivatives with Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has evolved into a predictive tool for catalyst and substrate design. nih.gov For a molecule like this compound, computational methods can guide synthetic efforts by predicting reactivity and selectivity before experiments are conducted.

Future research in this area should focus on:

Predicting Site-Selectivity: DFT calculations can model the interaction of various catalysts with the two different double bonds of this compound. This can help predict which catalysts will selectively functionalize one site over the other, saving significant experimental effort. rsc.orgnih.gov

Rational Ligand Design: For transition metal-catalyzed reactions, the ligand plays a crucial role in determining both reactivity and selectivity. Computational screening of virtual ligand libraries can identify new ligand architectures that are predicted to enhance enantioselectivity for reactions such as asymmetric hydrogenation or hydroboration. researchgate.netnih.gov

Designing Tailored Reactivity: By computationally modeling the electronic and steric properties of derivatives of this compound, researchers can design new substrates with enhanced or altered reactivity for specific applications, such as in polymerization or materials science.

Table 2: Computational Approaches for Diene Research
Computational MethodApplicationResearch Goal for this compoundReference
Density Functional Theory (DFT)Mechanistic ElucidationDetermine rate- and selectivity-determining steps in catalytic cycles. rsc.orgnih.govnih.gov
DFTAnalysis of Noncovalent InteractionsUnderstand ligand-substrate interactions that control enantioselectivity. nih.govacs.org
DFT / Molecular Dynamics (MD)Rational Ligand/Catalyst DesignPredict new ligands that improve yield and selectivity for desired transformations. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of PropertiesDesign derivatives with tailored physical or chemical properties based on structural modifications.N/A

Bio-inspired Synthetic Approaches for Diene Functionalization

Nature provides a rich blueprint for efficient and selective chemical transformations. Bio-inspired and biocatalytic approaches offer sustainable and powerful alternatives to traditional synthetic methods.

Future research could explore:

Enzymatic Catalysis: The use of enzymes, such as ene-reductases or lipases, could enable highly selective transformations of the double bonds in this compound under mild, aqueous conditions. Research would focus on enzyme screening and protein engineering to develop biocatalysts with high activity and selectivity for this non-natural substrate.

Biomimetic Catalysis: This involves designing small-molecule catalysts that mimic the active sites of enzymes. For example, creating synthetic catalysts that mimic the hydrofunctionalization reactions found in terpene biosynthesis could lead to novel methods for hydrating or cyclizing this compound with high control.

Diels-Alder Strategies: The Diels-Alder reaction is a powerful C-C bond-forming reaction frequently used in bio-inspired total synthesis. researchgate.net While the isolated dienes in this compound are not conjugated and thus not suitable for direct Diels-Alder reactions, future work could explore catalytic isomerization to a conjugated system, which could then be used as a building block in complex, bio-inspired syntheses. researchgate.net

Q & A

Q. What are the established synthetic routes for 4,8-dimethyldodeca-4,8-diene, and how do reaction conditions influence yield and isomer purity?

Methodological Answer:

  • Cross-Coupling Strategies: Palladium-catalyzed coupling of pre-functionalized alkene fragments (e.g., Suzuki-Miyaura or Heck reactions) can assemble the conjugated diene backbone. For regiochemical control, use sterically hindered ligands (e.g., tricyclohexylphosphine) to minimize side reactions .
  • Isomer Control: Optimize solvent polarity (e.g., THF vs. DMF) and temperature to favor the desired 4,8-diene geometry. Monitor reaction progress via GC-MS or HPLC to quantify isomer ratios .
  • Purification: Use silica gel chromatography with hexane/ethyl acetate gradients to separate stereoisomers. Validate purity via 1^1H NMR (doublet splitting at δ 5.2–5.6 ppm for conjugated dienes) .

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

Methodological Answer:

  • 1^1H NMR: Assign methyl groups (δ 0.8–1.2 ppm, doublets) and allylic protons (δ 2.0–2.5 ppm, multiplet splitting). Conjugated diene protons appear as distinct doublets (J = 10–12 Hz) .
  • IR Spectroscopy: Confirm C=C stretching vibrations at 1640–1680 cm1^{-1} and CH3_3 bending modes at 1380–1460 cm1^{-1} .
  • Mass Spectrometry: High-resolution MS (HRMS) should show molecular ion [M+H]+^+ at m/z 196.22 (C14_{14}H24_{24}) with fragmentation peaks at m/z 123 (allylic cleavage) .

Advanced Research Questions

Q. How does the conjugated diene system in this compound influence its reactivity in cycloaddition or polymerization reactions?

Methodological Answer:

  • Diels-Alder Reactivity: Compare reaction rates with dienophiles (e.g., maleic anhydride) under thermal vs. Lewis acid-catalyzed conditions. Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity .
  • Polymerization Studies: Investigate radical-initiated polymerization kinetics via DSC or GPC. Note chain-transfer effects due to methyl branching, which may reduce molecular weight dispersity (Đ < 1.5) .

Q. What computational methods (DFT, MD) are optimal for modeling the conformational dynamics of this compound in solution?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to optimize ground-state geometry and calculate torsional barriers. Compare with experimental NMR coupling constants to validate dihedral angles .
  • Molecular Dynamics (MD): Simulate solvation effects in nonpolar solvents (e.g., hexane) using AMBER force fields. Analyze gauche/anti conformer populations via Ramachandran plots .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

Methodological Answer:

  • Calorimetric Validation: Perform bomb calorimetry in triplicate, using high-purity samples (>99%, confirmed via GC). Compare results with computational values (Gaussian enthalpy calculations) to identify systematic errors .
  • Error Analysis: Report uncertainties from instrumental drift (e.g., ±0.5 kJ/mol for DSC) and sample handling (e.g., moisture exclusion protocols) .

Q. Why do published catalytic hydrogenation rates for this compound vary across studies?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, PtO2_2, and Raney Ni under identical conditions (H2_2 pressure, solvent). Use 1^1H NMR to quantify residual diene and side products (e.g., over-reduction to alkanes) .
  • Surface Adsorption Studies: Conduct BET analysis to correlate catalyst surface area with hydrogenation efficiency. Note that methyl branching may sterically hinder active sites .

Experimental Design and Reporting

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for biological activity screening?

Methodological Answer:

  • QA/QC Documentation: Provide batch-specific HPLC chromatograms, elemental analysis (C, H ±0.3%), and storage conditions (e.g., −20°C under argon) .
  • Biological Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and validate cell-line authenticity via STR profiling .

Q. How should researchers structure supplemental data for publications on this compound?

Methodological Answer:

  • Raw Data: Deposit NMR FID files, MS spectra, and crystallographic CIFs in public repositories (e.g., PubChem, Zenodo) .
  • Code Sharing: Publish DFT input/output files on GitHub, with READMEs detailing software versions and parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.